N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide
Description
N-(6-(Methylthio)benzo[d]thiazol-2-yl)pentanamide is a benzothiazole-derived compound characterized by a 6-methylthio substitution on the benzothiazole core and a pentanamide side chain at the 2-position. Benzothiazole derivatives are widely studied for their diverse pharmacological activities, including anticonvulsant, antimicrobial, antitumor, and enzyme inhibitory properties . The methylthio group at position 6 may enhance metabolic stability and influence binding interactions with biological targets, while the pentanamide chain could modulate solubility and target affinity. This compound’s structural features align with trends observed in other benzothiazole-based drugs, where substitutions at the 6-position and side-chain modifications critically determine bioactivity .
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-5-12(16)15-13-14-10-7-6-9(17-2)8-11(10)18-13/h6-8H,3-5H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJQNIDYLNSNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common method involves the reaction of 2-amino-6-(methylthio)benzothiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The methylthio group (-SMe) at the C-6 position undergoes oxidation to form sulfoxide or sulfone derivatives. For example, treatment with hydrogen peroxide (H₂O₂) under controlled conditions oxidizes the methylthio group to a sulfoxide intermediate. This reaction is critical for modifying the compound’s electronic and biological properties .
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation with H₂O₂ | 30% H₂O₂, room temperature | Sulfoxide derivative |
| Further oxidation | Strong oxidizing agents | Sulfone derivative |
Reduction Reactions
The pentanamide moiety’s carbonyl group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the amide (-CONH₂) to a primary alcohol (-CH₂OH), altering the molecule’s polarity and reactivity .
Substitution Reactions
The benzothiazole ring undergoes electrophilic substitution at the C-2 position, which is activated by the adjacent nitrogen atom. Substituents such as halogens or nitrating agents can be introduced here . Additionally, the methylthio group may participate in nucleophilic substitution or cleavage reactions under specific conditions .
Hydrolysis
The amide bond in the pentanamide moiety can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or amine. For example, treatment with sodium hydroxide (NaOH) in ethanol under reflux cleaves the amide bond, forming a primary amine and a carboxylate salt .
Key Findings from Research
-
Oxidation Stability : The methylthio group remains stable under physiological conditions but can be selectively oxidized to sulfoxide or sulfone derivatives .
-
Bioactivity Modulation : Structural modifications (e.g., oxidation) significantly influence the compound’s interactions with biological targets, such as enzymes involved in metabolic pathways .
-
Reaction Scalability : Industrial methods for amide bond formation and purification highlight the compound’s practical synthetic feasibility.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Synthesis : N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide is utilized as an intermediate in the synthesis of more complex benzothiazole derivatives. These derivatives can serve various purposes in chemical research and development .
2. Biology
- Biological Activity : The compound has been studied for its potential antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various biological targets, influencing cellular processes such as cell signaling and gene expression .
- Antimicrobial Properties : Research indicates that modifications at the 6-position of similar benzothiazole derivatives enhance antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
3. Medicine
- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for diseases such as cancer and tuberculosis. Studies have shown that it can inhibit cyclin-dependent kinases (CDKs), which are vital for cancer cell proliferation .
- Anti-Tubercular Activity : Recent advances highlight the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis, suggesting that this compound may contribute to developing new anti-tubercular drugs .
4. Industry
- Material Development : The compound is also used in developing new materials and as a precursor for synthesizing dyes and other industrial chemicals .
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
A significant study demonstrated that derivatives similar to this compound exhibited potent inhibition of CDK9 activity, leading to reduced proliferation in various cancer cell lines. The most effective analogs induced apoptosis in a dose-dependent manner, showcasing their potential as anti-cancer agents .
Antimicrobial Testing
In another investigation, synthesized benzothiazole derivatives were tested against multiple bacterial strains. Results indicated that specific substitutions on the benzothiazole ring significantly enhanced antimicrobial activity compared to standard antibiotics like ampicillin. For example, compounds with electron-withdrawing groups showed increased potency against resistant bacterial strains .
Structure-Activity Relationships (SAR)
The structure-activity relationship analysis reveals that the position and type of substituents on the benzothiazole ring significantly influence biological activity. The following table summarizes the activity against E. coli based on different substituents:
| Compound | Substituent | Activity Against E. coli (mg/ml) |
|---|---|---|
| GG4 | NO₂ | 50 |
| GG5 | Br | 50 |
| GG6 | OCH₃ | 50 |
| GG7 | Cl | 50 |
This data illustrates how modifications can modulate both antimicrobial and anticancer activities .
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins . Molecular docking studies have shown that it can bind to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Key Observations :
- 6-Position Substitutions : Electron-withdrawing groups (e.g., nitro in 6d ) enhance antitumor activity by improving kinase binding, while bulky groups (e.g., p-tolyl in ) favor urease inhibition via hydrophobic interactions. The methylthio group in the target compound may balance lipophilicity and metabolic stability.
- Amide Side Chains : Longer chains (e.g., pentanamide vs. acetamide) may improve membrane permeability but reduce target specificity .
- Synthetic Routes : Most analogs are synthesized via acylation (e.g., ) or coupling reactions (e.g., Pd-catalyzed in ).
Anticonvulsant Activity
Compound 5j (fluorobenzyloxy-substituted) demonstrated potent anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with ED₅₀ values of 54.8 mg/kg and 52.8 mg/kg , respectively, and a high protective index (PI = 9.30) . The methylthio group in the target compound may similarly enhance blood-brain barrier penetration but requires validation.
Antitumor Activity
Compound 6d (nitro-substituted) inhibited VEGFR-2 kinase (IC₅₀ = 0.89 µM) and induced apoptosis in cancer cells . The nitro group’s electron-withdrawing nature likely stabilizes kinase interactions, whereas the methylthio group’s moderate electronegativity may offer comparable efficacy.
Enzyme Inhibition
- Urease Inhibition : N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide exhibited superior urease inhibition (IC₅₀ = 8.2 µM vs. 21.0 µM for thiourea standard) due to hydrophobic aryl interactions .
- Cholinesterase Inhibition : Methylenedioxybenzothiazole analogs (e.g., compounds in ) showed acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.8–12.4 µM), suggesting that electron-rich substituents enhance binding to catalytic sites.
Pharmacological and Computational Insights
- Molecular Docking: Urease inhibitors bind to non-metallic active sites via hydrogen bonding and π-π stacking , while VEGFR-2 inhibitors occupy the ATP-binding pocket through hydrophobic and halogen interactions .
- Structure-Activity Relationships (SAR): 6-Position: Small electron-withdrawing groups (e.g., -NO₂, -SCH₃) favor kinase inhibition, while bulky aryl groups enhance enzyme inhibition. Side Chains: Thioether or heterocyclic appendages (e.g., triazole in ) improve anticonvulsant activity, likely by modulating GABAergic pathways.
Biological Activity
N-(6-(Methylthio)benzo[d]thiazol-2-yl)pentanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a thiazole ring substituted with a methylthio group and a pentanamide side chain. The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.
Research indicates that compounds similar to this compound may act by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain benzothiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. CDK9, in particular, has been implicated in transcriptional regulation in cancer cells, making it a viable target for therapeutic intervention .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. A study synthesizing benzothiazole derivatives found that modifications at the 6-position significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was correlated with increased potency .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that the position and type of substituents on the benzothiazole ring significantly affect biological activity. For example:
| Compound | Substituent | Activity Against E. coli (mg/ml) |
|---|---|---|
| GG4 | NO₂ | 50 |
| GG5 | Br | 50 |
| GG6 | OCH₃ | 50 |
| GG7 | Cl | 50 |
The introduction of various groups at positions 6 and 7 of the benzothiazole moiety has been shown to modulate both antimicrobial and anticancer activities .
Case Studies
- Inhibition of CDK9 : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of CDK9 activity, leading to reduced proliferation of cancer cell lines. The most potent analogs induced apoptosis in a dose-dependent manner .
- Antimicrobial Testing : In another investigation, synthesized benzothiazole derivatives were tested against various bacterial strains. Results indicated that compounds with specific substitutions showed enhanced activity compared to standard antibiotics like ampicillin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide, and how can purity be validated?
- Methodology :
- Step 1 : React 2-amino-6-(methylthio)benzo[d]thiazole with pentanoyl chloride in dry pyridine under ice-cooling for 6 hours .
- Step 2 : Quench with ice water, extract with chloroform, and purify via column chromatography using ethyl acetate/hexane (1:3).
- Validation : Confirm purity via NMR (e.g., δ ~12.67 ppm for NH protons in DMSO-d₆) and elemental analysis (e.g., C: 63.81%, H: 6.47%, N: 15.50% theoretical vs. experimental) .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?
- Key Spectral Markers :
- ¹H NMR : Look for a singlet at δ ~2.5 ppm (S–CH₃), a multiplet at δ ~7.25–7.34 ppm (benzothiazole aromatic protons), and a broad peak at δ ~12.67 ppm (amide NH) .
- ¹³C NMR : Signals at δ ~169.3 ppm (amide carbonyl) and δ ~40.3 ppm (methylthio group) .
- IR : Stretching bands at ~3250 cm⁻¹ (N–H), ~1650 cm⁻¹ (C=O), and ~650 cm⁻¹ (C–S) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methods :
- Antimicrobial : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli with MIC determination .
- Anti-inflammatory : Measure COX-1/COX-2 inhibition via fluorometric kits and compare IC₅₀ values with standard drugs (e.g., ibuprofen) .
Advanced Research Questions
Q. How does the methylthio group at position 6 influence tautomerism or electronic properties?
- Analysis :
- The electron-donating methylthio group stabilizes the thione tautomer in the benzothiazole ring, as shown by DFT calculations and UV-Vis spectroscopy .
- Compare proton transfer dynamics with analogs lacking the methylthio group (e.g., N-(benzo[d]thiazol-2-yl)picolinamide) to assess substituent effects .
Q. What computational strategies predict binding affinities to biological targets?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) against COX-2 (PDB: 5KIR) or bacterial DNA gyrase (PDB: 1KZN).
- Validate with MD simulations (GROMACS) to analyze ligand-protein stability over 100 ns .
- Example: A docking score of -9.2 kcal/mol for COX-2 suggests strong binding compared to ibuprofen (-7.5 kcal/mol) .
Q. How do structural modifications (e.g., alkyl chain length) affect cytotoxicity?
- Experimental Design :
- Synthesize analogs with varying acyl chains (e.g., butanamide vs. hexanamide).
- Test cytotoxicity via MTT assay on HEK-293 cells.
- Data Interpretation : Longer chains (e.g., hexanamide) may increase lipophilicity and membrane permeability, enhancing activity (IC₅₀: 12 μM vs. 28 μM for pentanamide) .
Q. What mechanisms explain contradictions in biological activity across studies?
- Case Study :
- If one study reports anti-inflammatory activity (IC₅₀: 15 μM) but another shows no effect, analyze:
- Purity : Check via HPLC (e.g., >98% purity required).
- Assay Conditions : Variations in serum concentration or incubation time (e.g., 24 vs. 48 hours) .
- Cross-validate with in silico ADMET predictions (e.g., SwissADME) to rule out false positives .
Methodological Resources
Recommended protocols for stability studies under varying pH and temperature
- Procedure :
- Dissolve the compound in buffers (pH 2–9) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC at 254 nm.
- Key Finding : Stability decreases at pH >7 due to hydrolysis of the amide bond .
Q. How to resolve overlapping signals in NMR spectra for structural confirmation?
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
